molecular formula C13H20N2O B12615482 N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide CAS No. 919485-61-3

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide

Katalognummer: B12615482
CAS-Nummer: 919485-61-3
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: IXBNZUCZOJUCCC-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is a chemical compound with a specific structure that includes an amino group, a methyl group, and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with (2R)-1-amino-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine: Similar in structure but with different substituents.

    N-methyl-N-propagylbenzylamine: Another compound with a benzamide group but different side chains.

Uniqueness

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

919485-61-3

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(8-14)15-13(16)11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI-Schlüssel

IXBNZUCZOJUCCC-LBPRGKRZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H](CN)C(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(CN)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.